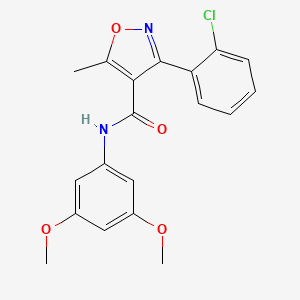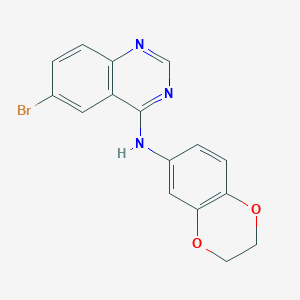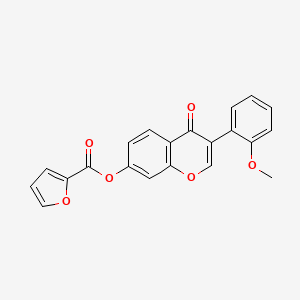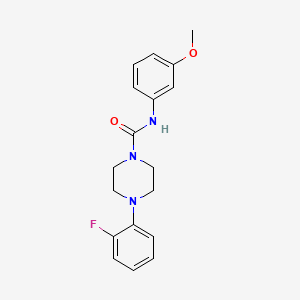
3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
概要
説明
3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and an oxazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate compounds and forming the carboxamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Coupling: Palladium catalysts, boronic acids, and appropriate solvents (e.g., toluene, ethanol)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, and coupling reactions can lead to the formation of more complex biaryl or heteroaryl compounds.
科学的研究の応用
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific chemical or physical properties.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of a specific enzyme, block a receptor, or alter ion channel function, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-methyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-17(18(22-26-11)15-6-4-5-7-16(15)20)19(23)21-12-8-13(24-2)10-14(9-12)25-3/h4-10H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHRZPMYPJFFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 2-{[5-CYANO-3,3-DIMETHYL-8-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]SULFANYL}ACETATE](/img/structure/B3563964.png)
![2-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B3563965.png)

![3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3563988.png)
![4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B3563996.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3564001.png)
![N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B3564004.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B3564008.png)

![4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide](/img/structure/B3564029.png)

![ethyl 4-({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B3564057.png)
![1-benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B3564063.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3564066.png)
